Velsecorat

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AZD7594 est un modulateur sélectif des récepteurs des glucocorticoïdes, non stéroïdien, puissant et novateur. Il est actuellement en cours de développement comme traitement inhalé pour l'asthme et la bronchopneumopathie chronique obstructive. Contrairement aux corticostéroïdes traditionnels, AZD7594 vise à offrir un profil bénéfice-risque amélioré en réduisant l'inflammation avec moins d'effets indésirables .

Applications De Recherche Scientifique

AZD7594 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: It is used in the study of selective glucocorticoid receptor modulators and their effects on inflammation.

Biology: It helps in understanding the molecular mechanisms of glucocorticoid receptor modulation.

Medicine: AZD7594 is being developed as a treatment for asthma and chronic obstructive pulmonary disease.

Mécanisme D'action

Target of Action

Velsecorat, also known as AZD7594, is a non-steroidal, selective glucocorticoid receptor modulator . The primary target of this compound is the glucocorticoid receptor (GR) in the lung . The glucocorticoid receptor plays a crucial role in regulating inflammation, which is particularly relevant in conditions such as asthma .

Mode of Action

This compound is designed to bind and activate the glucocorticoid receptor in the lung . This activation helps maintain the beneficial effects of inhaled corticosteroids (ICS) but with reduced or fewer systemic side-effects . The interaction of this compound with its target leads to a suppression of the underlying inflammation driving diseases like asthma .

Biochemical Pathways

As a glucocorticoid receptor modulator, it is likely to influence the pathways associated with inflammation and immune response . By binding to the glucocorticoid receptor, this compound can modulate the transcription of genes involved in these pathways, leading to a reduction in inflammation .

Pharmacokinetics

The pharmacokinetics of this compound suggest dose-proportional plasma exposure . The terminal half-life following repeated dosing was 25–31 hours, and steady-state conditions for this compound in plasma were generally reached within 4 doses . This compound is substantially metabolized via O-dealkylation of the indazole ether followed by sulfate conjugation, forming the M1 metabolite, the major metabolite in plasma . On average, 76.0% of administered 14C dose was recovered by the end of the sampling period (urine = 24.4%; feces = 51.6%), with no unchanged compound recovered in excreta, suggesting that biliary excretion is the main elimination route .

Result of Action

This compound has demonstrated a dose-related suppression of airway inflammation . The potency of this compound on BAL eosinophilia was similar to the clinical comparator fluticasone furoate (FF), suggesting that they have similar efficacy profiles . When systemic side effects such as loss of body weight, metabolic biomarkers, and inhibition of femorotibial bone growth plate thickness were measured, increased doses of this compound were required in comparison with FF . These data suggest that this compound has a beneficial therapeutic index compared to the clinically prescribed ICS, FF .

Action Environment

The action of this compound is influenced by the environment within the lung, where it binds and activates the glucocorticoid receptor . The efficacy and safety of this compound have been evaluated in preclinical rodent model systems and compared with the clinical steroid, FF . The results suggest that when dosed appropriately, this compound possesses the beneficial effects of ICS with fewer of the side-effects that plague this class of compound . This compound is currently in phase 2 clinical trials .

Analyse Biochimique

Biochemical Properties

Velsecorat plays a significant role in biochemical reactions by selectively modulating the glucocorticoid receptor. It interacts with the glucocorticoid receptor in the lung, leading to the suppression of inflammatory responses. This compound does not significantly affect other steroid hormone receptors such as the progesterone receptor, mineralocorticoid receptor, androgen receptor, or estrogen receptors (ERα and ERβ) . This selective interaction helps to reduce the systemic side effects commonly associated with corticosteroids.

Cellular Effects

This compound influences various cellular processes, particularly in the context of inflammation. It suppresses airway inflammation by reducing the number of eosinophils in the bronchoalveolar lavage fluid . This suppression of inflammation leads to an improvement in lung function and a reduction in asthma symptoms. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the glucocorticoid receptor .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the glucocorticoid receptor, which leads to the activation or repression of target genes involved in inflammatory responses. This compound exerts its effects by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes . This modulation of gene expression results in a reduction of inflammation and improvement in respiratory function.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-dependent effects on markers of glucocorticoid activity. It demonstrates dose-proportional plasma exposure and low accumulation, with a terminal half-life of 25-31 hours following repeated dosing . This compound is stable and well-tolerated in both in vitro and in vivo studies, with no significant time-dependent pharmacokinetics observed .

Dosage Effects in Animal Models

In animal models, this compound exhibits a dose-related suppression of airway inflammation and the late asthmatic response . Higher doses of this compound are required to achieve similar efficacy to traditional corticosteroids, but with fewer systemic side effects . At high doses, this compound may cause systemic side effects such as loss of body weight and inhibition of bone growth plate thickness .

Metabolic Pathways

This compound is metabolized primarily through O-dealkylation of the indazole ether followed by sulfate conjugation, forming the M1 metabolite . The compound is substantially metabolized, with no unchanged this compound recovered in excreta, suggesting that biliary excretion is the main elimination route .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through inhalation. It has a high plasma clearance and a large volume of distribution at steady state . The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its anti-inflammatory effects .

Subcellular Localization

This compound localizes to specific subcellular compartments where it interacts with the glucocorticoid receptor. This interaction leads to the modulation of gene expression and suppression of inflammatory responses . The subcellular localization of this compound is crucial for its selective action and reduced systemic side effects.

Méthodes De Préparation

La préparation d'AZD7594 implique une approche collaborative de la conception de l'itinéraire, employant diverses plateformes technologiques. Cela comprend la formation de sels à haut débit, la solubilité et le criblage des réactions chimiques, les techniques analytiques de procédé et la conception expérimentale factorielle. Ces méthodes aident à sélectionner rapidement un itinéraire de fabrication commercial . L'itinéraire sélectionné est actuellement en cours de développement et d'optimisation pour les campagnes de fabrication futures .

Analyse Des Réactions Chimiques

AZD7594 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent la formation de sels à haut débit et le criblage de la solubilité . Les principaux produits formés à partir de ces réactions sont optimisés pour les effets thérapeutiques souhaités.

Applications de la recherche scientifique

AZD7594 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Il est utilisé dans l'étude des modulateurs sélectifs des récepteurs des glucocorticoïdes et de leurs effets sur l'inflammation.

Biologie : Il contribue à comprendre les mécanismes moléculaires de la modulation des récepteurs des glucocorticoïdes.

Médecine : AZD7594 est en cours de développement comme traitement de l'asthme et de la bronchopneumopathie chronique obstructive.

Mécanisme d'action

AZD7594 exerce ses effets en modulant sélectivement le récepteur des glucocorticoïdes. Cette modulation réduit l'inflammation dans les poumons, améliorant la fonction pulmonaire et les symptômes liés à l'asthme. Les cibles moléculaires et les voies impliquées comprennent le récepteur des glucocorticoïdes et les voies de signalisation associées .

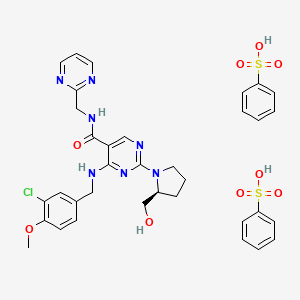

Comparaison Avec Des Composés Similaires

AZD7594 est unique par rapport aux autres composés similaires en raison de sa nature non stéroïdienne et de sa modulation sélective du récepteur des glucocorticoïdes. Les composés similaires incluent :

Budésonide : Un corticostéroïde utilisé dans le traitement de l'asthme.

Fluticasone : Un autre corticostéroïde utilisé à des fins similaires.

Mométasone : Un corticostéroïde utilisé dans le traitement des affections inflammatoires.

Contrairement à ces corticostéroïdes, AZD7594 vise à fournir des avantages thérapeutiques similaires avec un risque réduit d'effets indésirables .

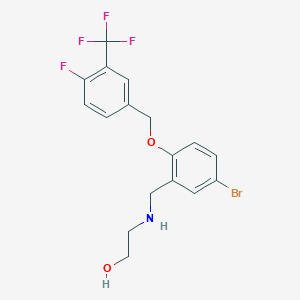

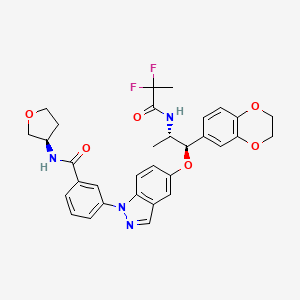

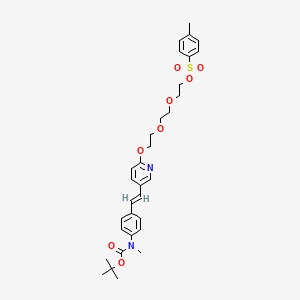

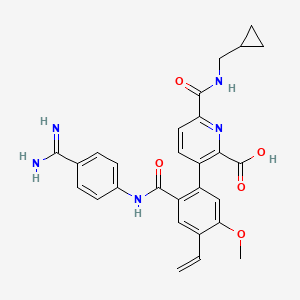

Propriétés

Numéro CAS |

1196509-60-0 |

|---|---|

Formule moléculaire |

C32H32F2N4O6 |

Poids moléculaire |

606.6 g/mol |

Nom IUPAC |

3-[5-[(1S,2R)-2-(2,2-difluoropropanoylamino)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propoxy]indazol-1-yl]-N-[(3R)-oxolan-3-yl]benzamide |

InChI |

InChI=1S/C32H32F2N4O6/c1-19(36-31(40)32(2,33)34)29(20-6-9-27-28(16-20)43-13-12-42-27)44-25-7-8-26-22(15-25)17-35-38(26)24-5-3-4-21(14-24)30(39)37-23-10-11-41-18-23/h3-9,14-17,19,23,29H,10-13,18H2,1-2H3,(H,36,40)(H,37,39)/t19-,23-,29-/m1/s1 |

Clé InChI |

ZZWJKLGCDHYVMB-XGBAOLAVSA-N |

SMILES |

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |

SMILES isomérique |

C[C@H]([C@H](C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)N[C@@H]6CCOC6)NC(=O)C(C)(F)F |

SMILES canonique |

CC(C(C1=CC2=C(C=C1)OCCO2)OC3=CC4=C(C=C3)N(N=C4)C5=CC=CC(=C5)C(=O)NC6CCOC6)NC(=O)C(C)(F)F |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AZD-7594; AZD 7594; AZD7594; AZ13189620; AZ-13189620; AZ 13189620; velsecoratum; velsecorat. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dimethyl-5-phenethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B605702.png)

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)

![4-[[3-[3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B605713.png)

![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)